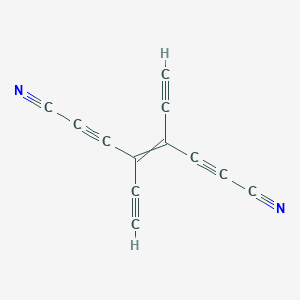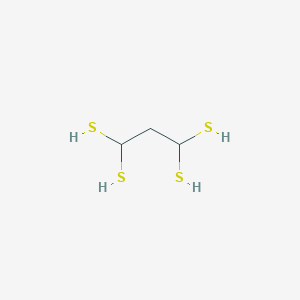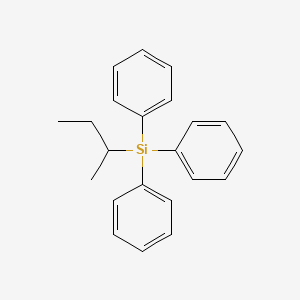
(Butan-2-yl)(triphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group and three phenyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the butan-2-yl group introduces a degree of steric hindrance, while the triphenyl groups contribute to the compound’s stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with butan-2-yl halides under specific conditions. One common method is the hydrosilylation reaction, where triphenylsilane reacts with butan-2-yl halide in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
(Butan-2-yl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学研究应用
(Butan-2-yl)(triphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and as a precursor for other organosilicon compounds
作用机制
The mechanism by which (Butan-2-yl)(triphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in catalysis, where the compound acts as a catalyst or a catalyst precursor .
相似化合物的比较
Similar Compounds
Triphenylsilane: Similar in structure but lacks the butan-2-yl group.
Diphenylsilane: Contains two phenyl groups instead of three.
Trimethylsilane: Features three methyl groups instead of phenyl groups
Uniqueness
(Butan-2-yl)(triphenyl)silane is unique due to the presence of the butan-2-yl group, which introduces steric hindrance and affects the compound’s reactivity. This makes it particularly useful in reactions where selective activation or deactivation of certain sites is required .
属性
CAS 编号 |
828923-34-8 |
|---|---|
分子式 |
C22H24Si |
分子量 |
316.5 g/mol |
IUPAC 名称 |
butan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3 |
InChI 键 |
AQQOKROJYNFCNK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
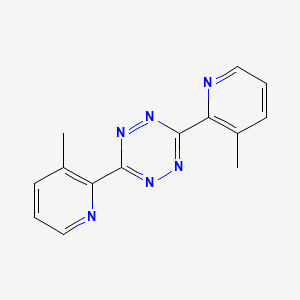

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
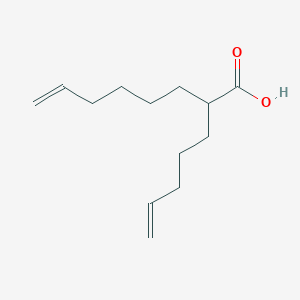
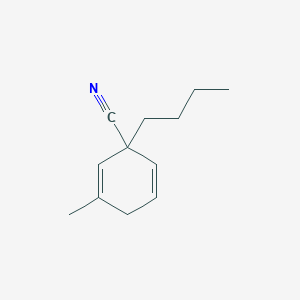
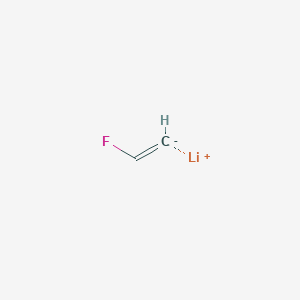
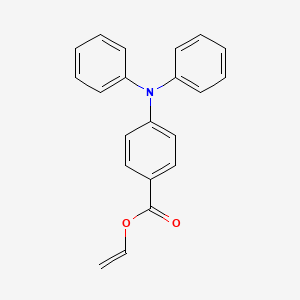
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
